

# The Intellectual Property Landscape of Temavirsen (RG-101): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Temavirsen

Cat. No.: B1194646

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## Executive Summary

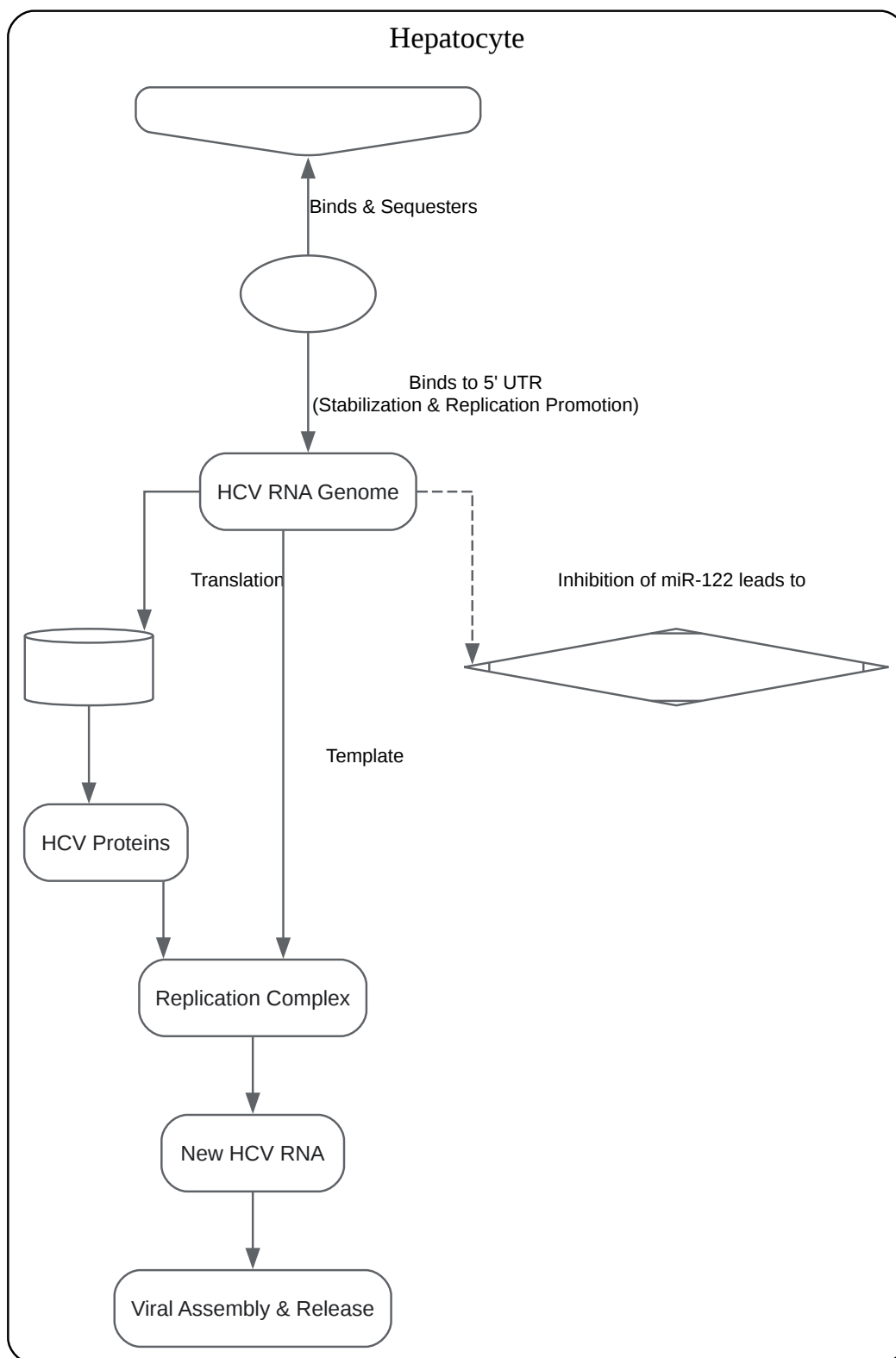
**Temavirsen**, also known as RG-101, is an antisense oligonucleotide that was developed for the treatment of Hepatitis C Virus (HCV) infection. As a first-in-class inhibitor of microRNA-122 (miR-122), a crucial host factor for HCV replication, **Temavirsen** represented a novel therapeutic approach. Despite promising initial results, its clinical development was ultimately discontinued. This guide provides a comprehensive overview of the intellectual property landscape surrounding **Temavirsen**, including its mechanism of action, clinical trial data, and associated patents. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of oligonucleotide therapeutics and antiviral agents.

## Mechanism of Action: Targeting a Host Factor for Viral Replication

**Temavirsen** is a synthetic, N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide designed to specifically bind to and inhibit the function of miR-122. MiR-122 is a liver-specific microRNA that plays a critical role in the lifecycle of HCV. It binds to two conserved sites in the 5' untranslated region (5' UTR) of the HCV RNA genome. This interaction is essential for the stabilization of the viral genome, protection from nuclease degradation, and promotion of viral replication.

By sequestering miR-122, **Temavirsen** disrupts this crucial host-virus interaction, leading to the degradation of the viral RNA and a subsequent reduction in viral load. The GalNAc conjugation facilitates targeted delivery of the oligonucleotide to hepatocytes, the primary site of HCV replication, by binding to the asialoglycoprotein receptor (ASGPR) expressed on the surface of these cells.

Below is a diagram illustrating the signaling pathway of miR-122-dependent HCV replication and the mechanism of action of **Temavirsen**.



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**Figure 1:** Mechanism of Action of **Temavirsen** in Inhibiting HCV Replication.

## Clinical Development and Discontinuation

**Temavirsen** underwent several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral activity. While initial studies showed promising dose-dependent reductions in HCV RNA levels, the development program was ultimately halted.

## Summary of Key Clinical Trials

Trial Identifier	Phase	Status	Conditions	Interventions	Key Findings/Outcome
NCT02452818	Phase 2	Terminated	Chronic Hepatitis C	Drug: RG-101Drug: GSK2878175	The study was terminated prior to enrollment.
NCT02538080	Phase 2	Completed	Hepatitis C, Chronic	Drug: RG-101Drug: DaclatasvirDrug: SimeprevirDrug: Sofosbuvir	A single subcutaneous dose of RG-101 in combination with 4 weeks of oral DAA therapy was generally well-tolerated and resulted in high SVR12 rates in treatment-naïve patients with chronic hepatitis C genotype 1 and 3 infection.
NCT02252173	Phase 1	Completed	Hepatitis C	Drug: RG-101Drug: Placebo	Single subcutaneous doses of RG-101 were generally well-tolerated and

demonstrated  
potent, dose-  
dependent,  
and durable  
antiviral  
activity in  
patients with  
chronic HCV  
infection.

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## Discontinuation of Development

In June 2017, Regulus Therapeutics announced the discontinuation of the clinical development of RG-101. The decision was based on the observation of cases of hyperbilirubinemia (elevated bilirubin levels) in patients treated with the drug. This adverse event was deemed to pose an unacceptable risk to patient safety, leading to the termination of all ongoing and planned clinical studies.

## Intellectual Property Landscape

The intellectual property surrounding **Temavirsen** is primarily held by its developer, Regulus Therapeutics, Inc. The patent portfolio for **Temavirsen** and related technologies covers the composition of matter of the oligonucleotide, its use in treating HCV, and the GalNAc-conjugation technology for targeted liver delivery.

## Key Patents

A comprehensive search of patent databases reveals several key patents and patent applications related to **Temavirsen** (RG-101) and the underlying technology. Below is a summary of representative patents.

Patent/Application Number	Title	Assignee	Filing Date	Status	Key Claims
US8937061B2	Compositions and methods for inhibiting microRNA-122	Regulus Therapeutics Inc.	2012-07-26	Granted	Claims cover an antisense oligonucleotide of a specific length and sequence complementary to miR-122 for use in treating HCV.
US9334496B2	GalNAc conjugated antisense oligonucleotides	Regulus Therapeutics Inc.	2014-05-09	Granted	Claims cover the composition of a GalNAc-conjugated oligonucleotide, providing for enhanced delivery to hepatocytes.
WO2013010091A1	Methods for the treatment of hepatitis C virus infection	Regulus Therapeutics Inc.	2012-07-12	Application	Claims cover methods of treating HCV infection by administering an anti-miR-122 oligonucleotide.

Disclaimer: This is not an exhaustive list of all patents related to **Temavirsen** and should not be considered legal advice. Researchers and developers should conduct their own thorough

patent searches.

## Experimental Protocols

The development of **Temavirsen** involved a series of preclinical and clinical experiments. Below are generalized methodologies for key experiments cited in the development of antisense oligonucleotides for HCV.

### In Vitro Evaluation of Antisense Oligonucleotide Activity

**Objective:** To determine the efficacy of an antisense oligonucleotide in inhibiting HCV replication in a cell culture model.

**Methodology:**

- **Cell Culture:** Huh-7.5 cells, a human hepatoma cell line permissive for HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
- **HCV Infection:** Cells are infected with a cell culture-adapted strain of HCV (e.g., JFH-1) at a specific multiplicity of infection.
- **Oligonucleotide Transfection:** Following infection, cells are transfected with varying concentrations of the antisense oligonucleotide using a lipid-based transfection reagent.
- **RNA Extraction and Quantification:** At specified time points post-transfection (e.g., 48 or 72 hours), total RNA is extracted from the cells.
- **RT-qPCR:** The levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), normalized to an internal control gene (e.g., GAPDH).
- **Data Analysis:** The reduction in HCV RNA levels in treated cells is compared to control cells (treated with a scrambled oligonucleotide or vehicle) to determine the inhibitory concentration (IC50).

### In Vivo Efficacy Studies in an Animal Model

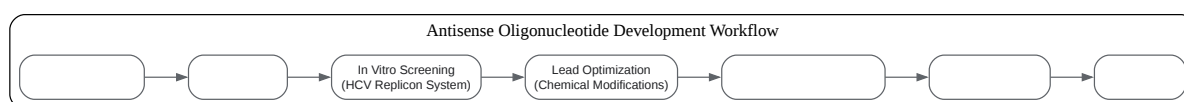


Objective: To evaluate the in vivo efficacy of a GalNAc-conjugated antisense oligonucleotide in a mouse model of HCV replication.

Methodology:

- **Animal Model:** A mouse model with a humanized liver (e.g., uPA/SCID mice transplanted with human hepatocytes) is used, as mice are not naturally susceptible to HCV infection.
- **HCV Infection:** The mice are infected with a patient-derived HCV isolate.
- **Oligonucleotide Administration:** The GalNAc-conjugated antisense oligonucleotide is administered subcutaneously at various dose levels and frequencies.
- **Monitoring of Viral Load:** Blood samples are collected at regular intervals, and serum HCV RNA levels are quantified by RT-qPCR.
- **Toxicity Assessment:** Animals are monitored for any signs of toxicity, and at the end of the study, tissues are collected for histological analysis.
- **Data Analysis:** The reduction in serum HCV RNA levels in the treated groups is compared to the control group (treated with a control oligonucleotide or saline) to assess the in vivo efficacy.

Below is a diagram illustrating a typical experimental workflow for the development of an antisense oligonucleotide therapeutic.



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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)